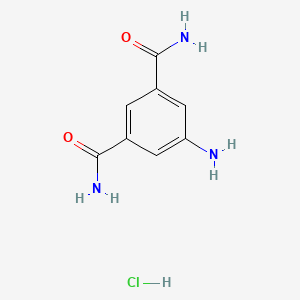

5-Aminoisophthalamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

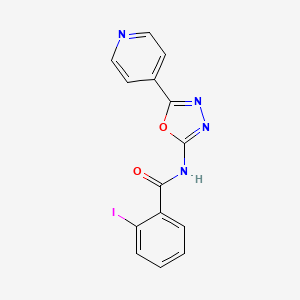

5-Aminoisophthalamide hydrochloride is a chemical compound with the CAS Number: 1147233-38-2 . It has a molecular weight of 215.64 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O2.ClH/c9-6-2-4 (7 (10)12)1-5 (3-6)8 (11)13;/h1-3H,9H2, (H2,10,12) (H2,11,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

5-Aminoisophthalamide hydrochloride is used in the synthesis of branched polyamides. For instance, Voit and Wolf (1997) synthesized perfectly branched polyamide dendrons up to generation 4 using 5-(2-aminoethoxy-hydrochloride)-isophthalic acid dimethyl ester. These were characterized by various spectroscopic methods and differential scanning calorimetry, highlighting the compound's role in polymer chemistry (Voit & Wolf, 1997).

Anticancer Agent Synthesis

Yan et al. (2013) utilized polyhalo isophthalonitriles, which can be related to this compound, to synthesize polyhalo 2-aryl-4-aminoquinazolines with significant anticancer activities. This showcases the potential of derivatives of this compound in developing new anticancer agents (Yan et al., 2013).

Nanotechnology and Material Science

In nanotechnology and material science, this compound derivatives are used to create novel materials. Mallakpour and Taghavi (2008) described a microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, emphasizing the material's novel properties (Mallakpour & Taghavi, 2008).

Pharmaceutical Applications

Barboiu et al. (1999) investigated the reaction of phthalimido-glycine with 5-amino-1,3,4-thiadiazole-2-sulfonamide, leading to derivatives that were efficient inhibitors of carbonic anhydrase isozymes. This research indicates potential pharmaceutical applications, especially in intraocular pressure lowering agents (Barboiu et al., 1999).

Drug Delivery Systems

In the field of drug delivery, this compound derivatives show promise. Saboktakin et al. (2010) examined chitosan–dextran sulfate hydrogels containing 5-aminosalicylic acid, suggesting the potential of these compounds in colon-specific drug delivery systems detectable using MRI techniques (Saboktakin et al., 2010).

Advanced Material Design

This compound and its derivatives are pivotal in advanced material design. For example, Rahmatkhah and Mehdipour‐Ataei (2021) synthesized poly(urethane-amide)s with enhanced thermal stability and solubility, underscoring the importance of this compound in creating materials with improved properties (Rahmatkhah & Mehdipour‐Ataei, 2021).

Magnetic and Optical Studies

This compound is also instrumental in magnetic and optical studies. Wu et al. (2002) synthesized novel 5-aminoisophthalamic acid (AIP) bridged polymers with unique magnetic properties, indicating its utility in creating materials with specific magnetic behaviors (Wu et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-aminobenzene-1,3-dicarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-6-2-4(7(10)12)1-5(3-6)8(11)13;/h1-3H,9H2,(H2,10,12)(H2,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWLBAUTYWIDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)